(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone
Overview
Description
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a furan ring, and an ethoxyphenoxy group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-ethoxyphenol with epichlorohydrin under basic conditions to form an aryloxy propylene oxide. This intermediate is then reacted with a suitable amine, followed by cyclization and further functionalization to introduce the triazole and furoyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and furan-containing molecules. Examples include:
- 1-{5-[(4-methoxyphenoxy)methyl]-2-furoyl}-1H-1,2,4-triazol-5-amine
- 1-{5-[(4-ethoxyphenoxy)methyl]-2-furoyl}piperidine
Uniqueness
(5-Amino-1H-1,2,4-triazol-1-YL){5-[(4-ethoxyphenoxy)methyl]-2-furyl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-amino-1,2,4-triazol-1-yl)-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-2-22-11-3-5-12(6-4-11)23-9-13-7-8-14(24-13)15(21)20-16(17)18-10-19-20/h3-8,10H,2,9H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUAREUIPAHUWJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)N3C(=NC=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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